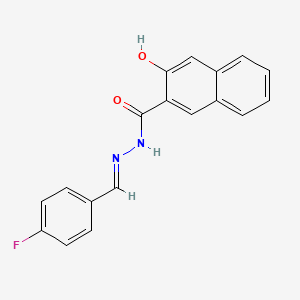

![molecular formula C19H18Cl2N4O2 B5568205 N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)

N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including compounds similar to the one , typically involves multi-step chemical reactions. These reactions might start from ester ethoxycarbonylhydrazones reacting with primary amines, leading to various substituted 1,2,4-triazole compounds. Some methods involve Schiff base formation followed by cyclization and/or Mannich base derivatization (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, often substituted with various functional groups that significantly influence the compound's chemical and physical properties. X-ray crystallography and spectral analysis techniques such as IR, NMR, and MS are commonly used to elucidate these structures. The molecular geometry, bond lengths, and angles are key factors determining the compound's reactivity and interaction with biological targets (Ding et al., 2009).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in various chemical reactions, including hydrogen bonding, π-stacking interactions, and Schiff base formations. These interactions are crucial for forming complex structures and have implications in catalysis, material science, and drug design. The presence of different substituents on the triazole ring can also lead to diverse chemical behaviors, making these compounds versatile intermediates in organic synthesis (Repich et al., 2017).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations. The crystal packing and the solid-state structure are particularly important for understanding the stability and reactivity of these compounds (Li et al., 2012).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, are pivotal for their biological activity and interaction with biological systems. These properties are determined by the electronic structure of the triazole ring and the nature of its substituents. Studies on these compounds often explore their potential as ligands in coordination chemistry and their reactivity in various organic transformations (Mondal et al., 2003).

Applications De Recherche Scientifique

Antimicrobial Activities of Triazole Derivatives

Research into 1,2,4-triazole derivatives, such as those explored by Bektaş et al. (2010), highlights the synthesis of novel compounds screened for antimicrobial activities. These studies indicate a strong interest in developing new antimicrobial agents based on the triazole ring structure, which could imply potential applications for N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine in similar contexts (Bektaş et al., 2010).

Synthesis and Application in Peptide Synthesis

The work by Benoiton and Chen (1981) on the reaction of N-alkoxycarbonylamino acids implicates the use of complex chemical reactions in peptide synthesis. This suggests that compounds with intricate structures, such as the one , could find utility in novel synthetic pathways for peptides or other bioactive molecules (Benoiton & Chen, 1981).

Facile Preparation and High-spin Organic Polymers

Research into the synthesis of polymers with specific functional groups, as seen in the study by Kurata et al. (2007), demonstrates the potential of incorporating triarylamine and related structures for the creation of materials with unique electronic properties. This points towards potential applications of similar compounds in material science, specifically in creating polymers with desirable electrical or optical properties (Kurata, Pu, & Nishide, 2007).

Novel Ligands for Metal Ions

The research by Veranitisagul et al. (2011) into the formation of complexes with rare earth metal ions using benzoxazine dimers as novel ligands showcases the intersection of organic synthesis and inorganic chemistry. This suggests potential research applications for N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine in forming complexes with metal ions for catalysis, material science, or analytical chemistry purposes (Veranitisagul et al., 2011).

Propriétés

IUPAC Name |

(E)-1-[3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O2/c1-13-5-14(2)7-17(6-13)26-3-4-27-19-15(8-16(20)9-18(19)21)10-24-25-11-22-23-12-25/h5-12H,3-4H2,1-2H3/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHWHVSZDMJHDA-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2Cl)Cl)C=NN3C=NN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2Cl)Cl)/C=N/N3C=NN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)